molecular formula C21H23N3O3S B2505255 2-(2-Methoxyphenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705893-19-1

2-(2-Methoxyphenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2505255
CAS No.: 1705893-19-1
M. Wt: 397.49
InChI Key: KZBNRIOKCSMPIP-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds containing structures similar to 2-(2-Methoxyphenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have been extensively studied. For instance, the synthesis of thiazoles and their derivatives, which share structural similarities with the given compound, has been explored for their antimicrobial activities. Such studies demonstrate the compound's versatility in generating various derivatives with potential biological activities (Wardkhan et al., 2008). Additionally, the reactivity of similar compounds with different amines, including piperidine, has been investigated, highlighting the compound's utility in creating diverse chemical entities (Buggle et al., 1978).

Pharmacological Evaluation

Pharmacological evaluations of structurally related compounds have shown significant promise in the development of new therapeutics. For example, derivatives of piperidine, akin to the compound , have been synthesized and assessed for their analgesic activities, revealing compounds with potent analgesic potency and short duration of action (Lalinde et al., 1990). This suggests the potential for developing novel pain management solutions based on the chemical framework of the compound.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal applications of compounds structurally related to this compound have been a focus of several studies. For instance, novel Schiff bases synthesized from related compounds have demonstrated excellent antimicrobial activity, indicating the compound's potential as a precursor for developing new antimicrobial agents (Puthran et al., 2019).

Antiallergy and Anticonvulsant Activities

The compound's structural analogs have been evaluated for their antiallergy and anticonvulsant activities. Research has shown that certain piperidine derivatives exhibit potent antiallergy activity, suggesting the compound's relevance in allergy treatment research (Walsh et al., 1989). Furthermore, semicarbazone-based derivatives of structurally related compounds have been investigated for their anticonvulsant activities, contributing to the understanding of pharmacophoric models for anticonvulsant activity (Rajak et al., 2010).

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-26-18-7-3-2-6-16(18)12-20(25)24-9-4-5-15(13-24)11-19-22-21(23-27-19)17-8-10-28-14-17/h2-3,6-8,10,14-15H,4-5,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBNRIOKCSMPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.